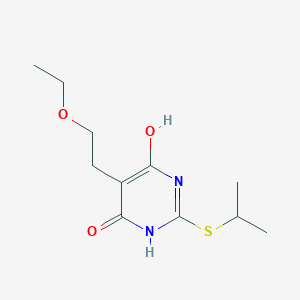
3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one is a synthetic compound that belongs to the class of quinazolinones. This compound has been studied extensively due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one is not fully understood. However, it has been suggested that this compound may exert its biological activities by interacting with specific targets in the body such as enzymes, receptors, and ion channels. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. This compound has also been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to possess anti-inflammatory and anticonvulsant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one in lab experiments is its synthetic accessibility. This compound can be easily synthesized using simple and inexpensive starting materials. Additionally, this compound exhibits a range of biological activities, making it a potential candidate for drug discovery.
One of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer to cells or animals in experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one. One area of research is the synthesis of analogs of this compound with improved biological activity and solubility. Another area of research is the elucidation of the exact mechanism of action of this compound. Additionally, this compound could be further studied for its potential applications in drug discovery and medicinal chemistry.
Métodos De Síntesis
The synthesis of 3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one involves the reaction of 2-aminobenzyl alcohol with benzyl chloroformate and potassium sulfide in the presence of a catalytic amount of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
3-Benzyl-2-benzylsulfanyl-3H-quinazolin-4-one has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit a range of biological activities such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. This compound has also been used as a starting material for the synthesis of various biologically active compounds.
Propiedades
Fórmula molecular |
C22H18N2OS |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
3-benzyl-2-benzylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C22H18N2OS/c25-21-19-13-7-8-14-20(19)23-22(26-16-18-11-5-2-6-12-18)24(21)15-17-9-3-1-4-10-17/h1-14H,15-16H2 |
Clave InChI |
HVEAXECXABXTJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B276746.png)
![3-(2-methylphenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B276750.png)
![2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276751.png)
![3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276752.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B276756.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B276758.png)
![2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one](/img/structure/B276759.png)

![N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276763.png)

![1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B276768.png)
![4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate](/img/structure/B276772.png)
![2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B276774.png)
![2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B276775.png)